3-cyclopropyl-5-nitro-1H-pyrazole
Overview
Description
Scientific Research Applications
Reactivity in Palladium-Catalyzed Arylations
3-cyclopropyl-5-nitro-1H-pyrazole derivatives exhibit significant reactivity in palladium-catalyzed direct arylations. These reactions maintain the integrity of the cyclopropyl unit and exhibit tolerance to various functional groups on the aryl bromide (Sidhom et al., 2018).
Synthesis of Nitrocyclopropane-Type Precursors
These compounds are utilized in the green synthesis of nitrocyclopropane-type precursors, which are significant in inhibiting the maturation of fruits and vegetables. This involves domino reactions of diazoalkanes with 2-nitroprop-1-ene (Fryźlewicz et al., 2021).
Role in 1,3-Dipolar Cycloaddition
In the context of 1,3-dipolar cycloaddition reactions, this compound derivatives participate in generating various substituted pyrazoles and pyrazolines, which have potential applications in pharmaceutical and medicinal chemistry (Sasaki et al., 1968).
Synthesis of Antiproliferative Agents
Derivatives of this compound are synthesized as potential antiproliferative agents. These compounds demonstrate significant cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy (Ananda et al., 2017).
Involvement in Antibacterial and Antifungal Applications
Some derivatives have been investigated for their antibacterial and antifungal activities, showing significant efficacy against a range of microorganisms, which could be beneficial in developing new antimicrobial agents (Rai et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-5-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMOTWWAYPQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201299652 | |
Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326827-23-0 | |
Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326827-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclopropyl-5-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201299652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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